molecular formula C23H24N4O5S B2738234 N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1030386-41-4

N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B2738234
CAS No.: 1030386-41-4
M. Wt: 468.53
InChI Key: KDIHINOJMCINOQ-UHFFFAOYSA-N
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Description

N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a 1,3-benzodioxole moiety, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The pyrazole ring may also contribute to the compound’s activity by interacting with specific protein targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is unique due to its combination of the 1,3-benzodioxole, pyrazole, and piperidine moieties. This unique structure may confer specific biological activities and properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-15(28)24-18-3-5-19(6-4-18)33(29,30)27-10-8-16(9-11-27)20-13-21(26-25-20)17-2-7-22-23(12-17)32-14-31-22/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIHINOJMCINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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